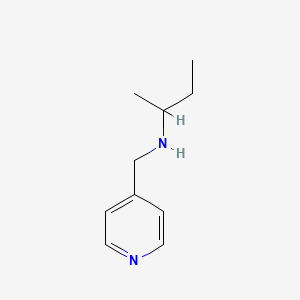

N-(pyridin-4-ylmethyl)butan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

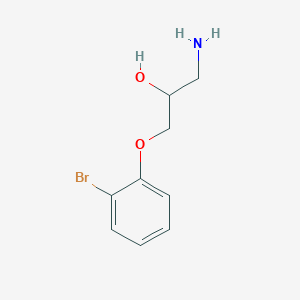

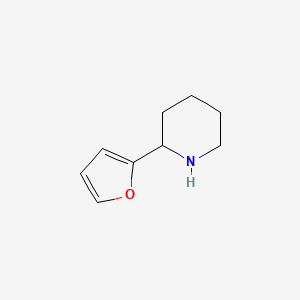

“N-(pyridin-4-ylmethyl)butan-2-amine” is a chemical compound with the molecular formula C10H16N2 . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of “N-(pyridin-4-ylmethyl)butan-2-amine” involves a pyridine ring attached to a butan-2-amine group . More detailed structural analysis would require specific experimental or computational studies .Physical And Chemical Properties Analysis

“N-(pyridin-4-ylmethyl)butan-2-amine” has a molecular weight of 164.25 g/mol. Other physical and chemical properties such as density, melting point, and boiling point would require specific experimental measurements .Aplicaciones Científicas De Investigación

Non-Linear Optics

N-(pyridin-4-ylmethyl)butan-2-amine: and its derivatives have been studied for their potential use in non-linear optics (NLO). These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . The compound’s ability to form a dense net of hydrogen bonds in the interlayer space of host materials like zirconium 4-sulfophenylphosphonate suggests its suitability for enhancing optical properties.

Anti-Tubercular Agents

Research has indicated that derivatives of N-(pyridin-4-ylmethyl)butan-2-amine have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds are part of the ongoing search for new and effective drugs to combat tuberculosis, especially in the face of multi-drug resistant strains of the bacteria.

Molecular Docking Studies

The molecular structure of N-(pyridin-4-ylmethyl)butan-2-amine allows it to be used in molecular docking studies. These studies help in understanding the molecular interactions of the compound and its derivatives, which is crucial for the development of new pharmaceuticals .

Intercalation in Layered Compounds

This compound has been used to study the arrangement of intercalated molecules within layered structures like zirconium sulfophenylphosphonate. Such studies are important for the development of new materials with specific desired properties .

Hydrogen Bond Network Analysis

The compound’s derivatives have been utilized to create a dense network of hydrogen bonds, which is significant for understanding the physical properties of the interlayer space in host materials. This knowledge can be applied to improve the design of materials for various applications .

Enhancement of Optical Properties

By incorporating N-(pyridin-4-ylmethyl)butan-2-amine into polymeric matrices or as guests in layered inorganic compounds, researchers aim to transfer molecular-level optical nonlinearity to macroscopic nonlinear- and electro-optic activity .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(pyridin-4-ylmethyl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9,12H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSUFMPNNGXEMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405892 |

Source

|

| Record name | N-(pyridin-4-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869941-69-5 |

Source

|

| Record name | N-(pyridin-4-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)